Bienvenue dans la boutique en ligne BenchChem!

N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine

CNS Drug Discovery Lipophilicity Blood-Brain Barrier Permeability

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine (CAS 1353976-88-1) is a substituted ethane-1,2-diamine featuring a meta-chlorophenyl group connected via a chiral ethyl linker to a cyclopropylamine N-terminus and a free primary amine. The molecule belongs to a class of N-aryl-N'-cyclopropylethylene-1,2-diamines that have been patented as monoamine transporter inhibitors and LSD1 (KDM1A) demethylase inhibitors.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
Cat. No. B7933128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)N(CCN)C2CC2
InChIInChI=1S/C13H19ClN2/c1-10(11-3-2-4-12(14)9-11)16(8-7-15)13-5-6-13/h2-4,9-10,13H,5-8,15H2,1H3
InChIKeyDPFPHWXJZGZBMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine: A Structurally Differentiated Ethane-1,2-Diamine Building Block for CNS and Epigenetic Drug Discovery


N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine (CAS 1353976-88-1) is a substituted ethane-1,2-diamine featuring a meta-chlorophenyl group connected via a chiral ethyl linker to a cyclopropylamine N-terminus and a free primary amine . The molecule belongs to a class of N-aryl-N'-cyclopropylethylene-1,2-diamines that have been patented as monoamine transporter inhibitors and LSD1 (KDM1A) demethylase inhibitors [1][2]. Its structural signature—a sterically constrained cyclopropyl ring, a hydrogen-bond-donating primary amine, and a lipophilic 3-chlorophenyl substituent—differentiates it from the simpler des-chloro, para-halo, or benzyl-linked analogs that dominate chemical supplier catalogs . This specific substitution pattern is directly implicated in the pharmacophore models of several CNS-active investigational agents, making the compound a privileged intermediate for structure-activity relationship (SAR) exploration.

Why N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine Cannot Be Replaced by Common Analogs in CNS-Targeted Synthesis


Generic substitution of this compound with its most common catalog analogs—namely the 3-chlorobenzyl variant (CAS 1181607-37-3) or the des-chloro phenylpropyl variant (CAS 1353983-65-9)—introduces measurable deviations in lipophilicity, molecular topology, and metabolic soft-spot exposure that compromise SAR continuity . The target compound's ethyl linker between the 3-chlorophenyl ring and the cyclopropylamine nitrogen creates a distinct stereoelectronic environment compared to the benzyl-linked analog, altering both the pKa of the tertiary amine and the rotational freedom of the pendant aryl group [1]. In published monoamine transporter inhibitor campaigns, replacing the 3-chloro substituent with hydrogen or fluoro resulted in >10-fold loss of binding affinity at the norepinephrine transporter (NET), while shifting the chlorine from meta to para position altered the dopamine/serotonin selectivity ratio [2]. These structure-dependent effects mean that even closely related analogs cannot be interchanged without re-optimizing the entire synthetic route and biological profile.

Quantitative Differentiation Evidence for N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine Versus Closest Analogs


Enhanced Lipophilicity (LogP 2.82) Drives Superior Predicted CNS Permeability Compared to the Des-Chloro Analog

The target compound exhibits a calculated LogP of 2.82, which falls within the optimal range (LogP 2–4) for passive blood-brain barrier (BBB) penetration . In contrast, the des-chloro phenylpropyl analog (CAS 1353983-65-9) has a calculated LogP of approximately 2.3 (estimated from its lower molecular weight and absence of chlorine), representing a ~0.5 Log unit reduction . This difference translates to a theoretical ~3-fold higher octanol/water partition coefficient, which is critical for CNS target engagement where LogP <2 is associated with poor brain exposure [1]. The 3-chloro substituent achieves this lipophilicity enhancement without introducing a hydrogen-bond acceptor that would increase TPSA above the CNS-desirable threshold of 60 Ų .

CNS Drug Discovery Lipophilicity Blood-Brain Barrier Permeability

Topological Polar Surface Area (TPSA 29.26 Ų) Confers Favorable Oral Bioavailability Predictions Relative to Higher-TPSA Analogs

The target compound's TPSA of 29.26 Ų places it well below the established Veber threshold of 140 Ų and the CNS-specific threshold of 60–70 Ų, predicting high oral absorption and favorable brain penetration [1]. The 3-chlorobenzyl analog (CAS 1181607-37-3) shares an identical TPSA value (29.3 Ų, calculated from the same amine count), but its benzyl linker introduces an additional sp²-hybridized carbon that increases molecular rigidity and may alter entropic contributions to binding . The 4-fluoro analog (CAS 1353982-67-8) has a slightly lower TPSA (~26 Ų) due to fluorine's smaller van der Waals radius, but the meta-chloro substitution in the target compound provides a distinct halogen-bonding donor profile (σ-hole on chlorine) that is absent with para-fluoro substitution . This halogen-bonding capability has been exploited in LSD1 inhibitor design to achieve nanomolar potency through interactions with the FAD cofactor binding pocket [1].

Drug-Likeness Oral Bioavailability TPSA

Ethyl Linker Stereochemistry Enables Chiral Resolution and Single-Enantiomer Exploration, Unavailable in Achiral Benzyl Analogs

The target compound contains a chiral center at the benzylic carbon of the ethyl linker (C*H(CH₃)-Ar), making it a racemic mixture that can be resolved into single enantiomers for stereospecific SAR studies . This is a critical advantage over the 3-chlorobenzyl analog (CAS 1181607-37-3), which is achiral at the corresponding position and thus cannot provide enantiomer-specific pharmacological data . In the structurally related 3-chloro-N-cyclopropylcathinone series, the (S)-enantiomer exhibited approximately 5-fold greater potency at the serotonin transporter (SERT) compared to the (R)-enantiomer (EC₅₀ 1,328 nM vs ~6,500 nM), demonstrating that chirality at this position is pharmacologically consequential [1]. The primary amine on the ethane-1,2-diamine chain further enables diastereomeric salt resolution or chiral chromatography, providing a synthetic handle for enantiopure material production .

Chiral Synthesis Enantioselective Pharmacology Stereochemistry

Supplier Purity (98%) Exceeds Industry-Standard 95% for Analogous Building Blocks, Reducing Downstream Purification Burden

Leyan supplies this compound at 98% purity (HPLC), compared to the 95% minimum purity offered for the 3-chlorobenzyl analog (CAS 1181607-37-3, Leyan 98%) and the des-chloro phenylpropyl analog (typically 95% from multiple suppliers) . While both the target compound and the benzyl analog are listed at 98% by Leyan, the target compound's additional molecular weight (238.76 vs 224.73 g/mol) and the presence of the ethyl linker mean that common impurities (e.g., des-chloro byproducts, over-alkylation products) are more readily separable by flash chromatography due to larger ΔRf values . The primary amine moiety also permits simple acid-base extraction workup, a purification advantage that secondary-amine-only analogs lack .

Chemical Procurement Purity Specifications Synthetic Efficiency

Optimal Research and Industrial Application Scenarios for N1-[1-(3-Chloro-phenyl)-ethyl]-N1-cyclopropyl-ethane-1,2-diamine


Monoamine Transporter Inhibitor SAR Campaigns Requiring Meta-Chloro Substitution

This compound serves as a direct synthetic precursor for N-cyclopropyl-N-[1-(3-chlorophenyl)ethyl] derivatives targeting the norepinephrine transporter (NET) and serotonin transporter (SERT). Published SAR data on bupropion and cathinone analogs demonstrate that the 3-chloro substituent is critical for maintaining low-nanomolar NET binding affinity, with replacement by hydrogen resulting in >10-fold potency loss . The ethane-1,2-diamine backbone provides a second amine handle for further functionalization (e.g., amide coupling, reductive amination) without ablating transporter affinity, a synthetic advantage over the simpler cyclopropylamine analog (CAS 954566-71-3) which lacks this secondary derivatization site .

LSD1/KDM1A Inhibitor Development Exploiting Halogen Bonding to the FAD Cofactor Pocket

The compound's meta-chlorophenyl-cyclopropylamine motif matches the pharmacophore described in cyclopropylamine-based LSD1 inhibitors (EP3105218A1), where the aryl halide engages in halogen bonding with the FAD cofactor to achieve irreversible or tight-binding inhibition . The primary amine on the ethane-1,2-diamine chain can be elaborated into a diverse array of amide, sulfonamide, or urea derivatives for probing the LSD1 substrate-access tunnel, a vector that is inaccessible with the simpler [1-(3-chloro-phenyl)-ethyl]-cyclopropyl-amine building block (CAS 954566-71-3) . The TPSA of 29.26 Ų ensures that elaborated inhibitors remain within drug-like physicochemical space .

Chiral Pool Synthesis and Enantiopure Drug Candidate Preparation

The racemic nature of the compound at the benzylic chiral center, combined with the free primary amine, makes it an ideal substrate for classical resolution (diastereomeric salt formation with chiral acids) or preparative chiral HPLC separation . Single enantiomers obtained from this compound can be used to establish eutomer/distomer pharmacology in monoamine transporter or LSD1 assays, a capability not offered by achiral analogs such as the 3-chlorobenzyl variant (CAS 1181607-37-3) . Given that regulatory agencies increasingly require enantiopure drug substance characterization, procurement of this racemic building block with a defined resolution pathway reduces the risk of late-stage chiral switch failures .

Quote Request

Request a Quote for N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-cyclopropyl-ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.